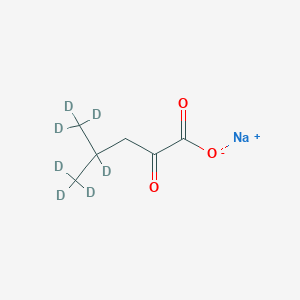
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled compound used in various scientific research applications. The compound is characterized by the presence of an iodine atom and a carboxylic acid group attached to a cyclohexa-1,3,5-triene ring, which is isotopically labeled with carbon-13 at all six carbon positions. This isotopic labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Métodos De Preparación
The synthesis of 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of isotopically labeled benzene (1,2,3,4,5,6-13C6).
Iodination: The labeled benzene undergoes iodination to introduce the iodine atom at the desired position. This can be achieved using iodine and a suitable oxidizing agent.
Carboxylation: The iodinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group. This step can be performed using carbon dioxide under high pressure and temperature conditions.
Análisis De Reacciones Químicas
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of di-carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
NMR Spectroscopy: The isotopic labeling with carbon-13 makes it an excellent probe for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Tracer Studies: The compound can be used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Drug Development: It can be used in the development of new pharmaceuticals by serving as a model compound for studying drug interactions and mechanisms of action.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid depends on its specific application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures and interactions. In biological systems, the compound can interact with various enzymes and receptors, providing insights into metabolic pathways and molecular targets.
Comparación Con Compuestos Similares
Similar compounds to 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid include:
4-iodobenzoic acid: Similar in structure but lacks isotopic labeling.
4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: Similar but with a bromine atom instead of iodine.
4-iodo(1,2,3,4,5,6-13C6)benzene: Similar but lacks the carboxylic acid group.
The uniqueness of this compound lies in its combination of isotopic labeling, iodine substitution, and carboxylic acid functionality, making it a versatile tool in various scientific research fields.
Propiedades
Fórmula molecular |
C7H5IO2 |
|---|---|
Peso molecular |
253.974 g/mol |
Nombre IUPAC |
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
GHICCUXQJBDNRN-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)I |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



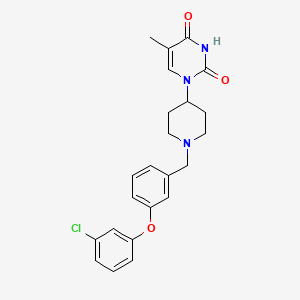
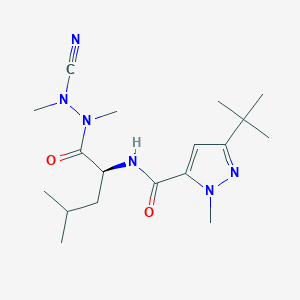

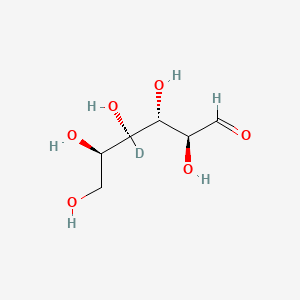
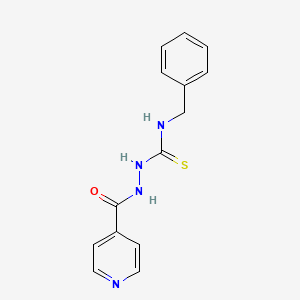
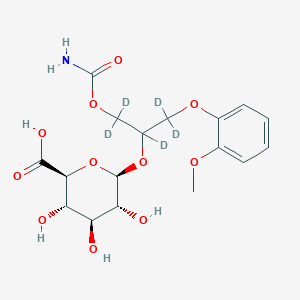
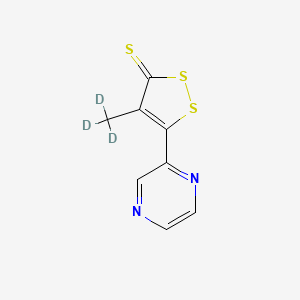
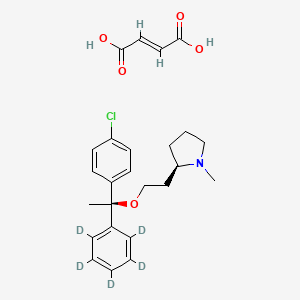

![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)

![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
